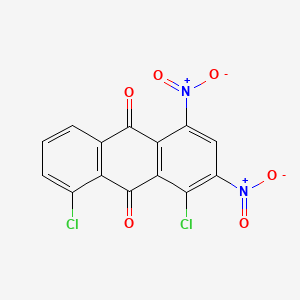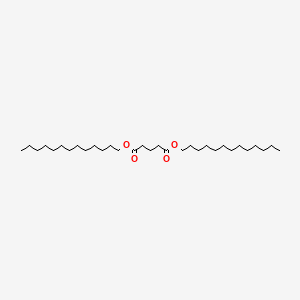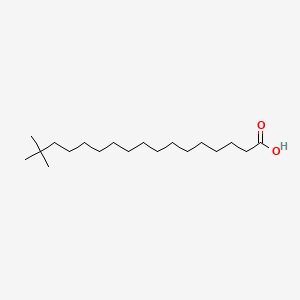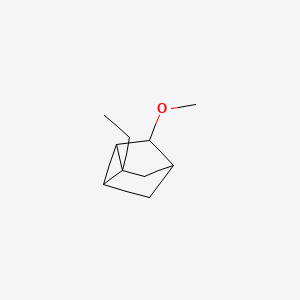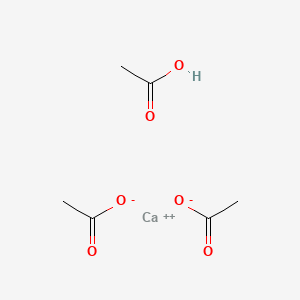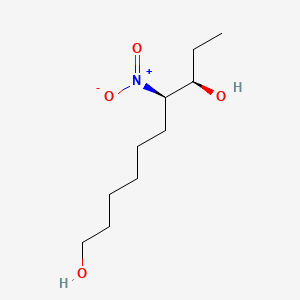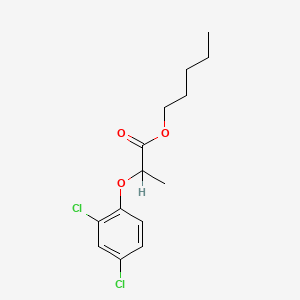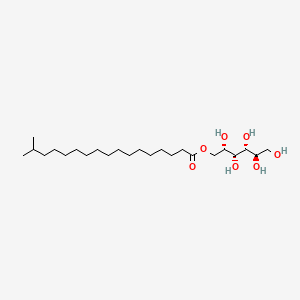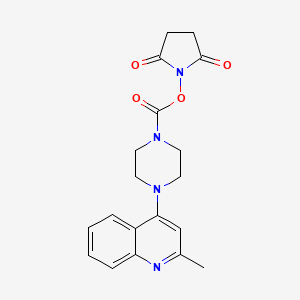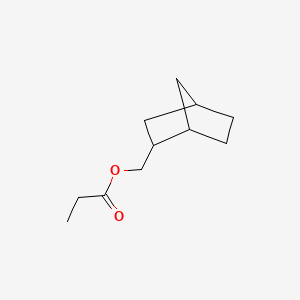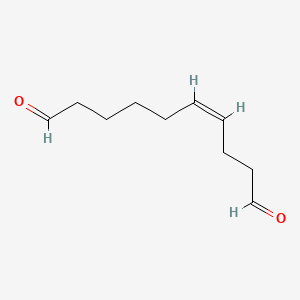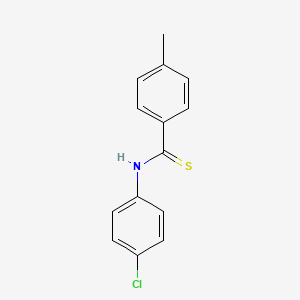
sodium;formic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium formate, with the chemical formula HCOONa, is the sodium salt of formic acid (HCOOH). Sodium formate is a white crystalline powder that is highly soluble in water and has a variety of applications in different industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium formate can be synthesized through several methods:
Carbonylation of Methanol: Formic acid, which can be further neutralized to produce sodium formate, is often synthesized from methanol and carbon monoxide in the presence of a strong base such as sodium methoxide.
Absorption of Carbon Monoxide: Another industrial method involves absorbing carbon monoxide under pressure in solid sodium hydroxide at 130°C and 6-8 bar pressure.
Industrial Production Methods: In industrial settings, sodium formate is typically produced by neutralizing formic acid with sodium hydroxide. This method is preferred due to the large-scale availability and low cost of formic acid produced by the carbonylation of methanol .
Chemical Reactions Analysis
Types of Reactions: Sodium formate and formic acid undergo various chemical reactions, including:
Oxidation: Formic acid can act as a reducing agent, splitting into hydride and carbon dioxide.
Reduction: Formic acid can also act as an oxidizing agent in certain reactions.
Substitution: Sodium formate can react with strong acids like sulfuric acid to produce formic acid and sodium sulfate.
Common Reagents and Conditions:
Major Products:
Oxidation: Carbon dioxide and water.
Reduction: Alcohols and other reduced organic compounds.
Scientific Research Applications
Sodium formate and formic acid have a wide range of applications in scientific research:
Mechanism of Action
Formic acid acts as a powerful reducing agent, enabling chemical reactions by donating hydrogen atoms. This property makes it valuable in various reduction processes . Sodium formate, when used in reactions, can decompose to form sodium oxalate and hydrogen gas under extreme temperatures .
Comparison with Similar Compounds
Acetic Acid (CH3COOH): Another simple carboxylic acid with similar properties but a different molecular structure.
Propionic Acid (C2H5COOH): A carboxylic acid with a slightly longer carbon chain.
Formaldehyde (CH2O): A related compound used in various chemical reactions.
Uniqueness: Sodium formate and formic acid are unique due to their dual role as both reducing and oxidizing agents, which is not commonly observed in other carboxylic acids . Their ability to participate in a wide range of chemical reactions makes them versatile and valuable in various industrial and research applications.
Properties
CAS No. |
71029-85-1 |
|---|---|
Molecular Formula |
C4H8NaO8+ |
Molecular Weight |
207.09 g/mol |
IUPAC Name |
sodium;formic acid |
InChI |
InChI=1S/4CH2O2.Na/c4*2-1-3;/h4*1H,(H,2,3);/q;;;;+1 |
InChI Key |
WRYLYRDQANJHPM-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)O.C(=O)O.C(=O)O.C(=O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


